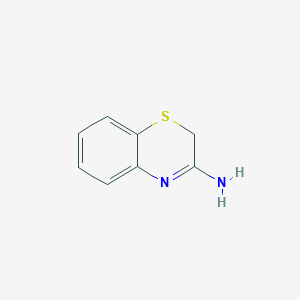
1,4-Bis(phenylsulfonyl)-1,4-diazepane
説明
1,4-Bis(phenylsulfonyl)-1,4-diazepane, also known as BPSD, is a small molecule organic compound with potential applications in various fields of scientific research. BPSD is a diazepane derivative, which means it contains a six-membered ring with two nitrogen atoms. The compound has a molecular weight of 438.53 g/mol and a melting point of 150-152°C. BPSD is a white or off-white powder that is soluble in organic solvents such as dichloromethane, chloroform, and acetone.
作用機序
The mechanism of action of 1,4-Bis(phenylsulfonyl)-1,4-diazepane is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA synthesis, cell division, and protein synthesis. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has been reported to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and ribonucleotide reductase, an enzyme involved in nucleotide metabolism. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has also been reported to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
1,4-Bis(phenylsulfonyl)-1,4-diazepane has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 1,4-Bis(phenylsulfonyl)-1,4-diazepane has been reported to inhibit the growth of cancer cells and induce apoptosis. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has also been reported to inhibit the activity of various enzymes involved in nucleotide metabolism and DNA synthesis. In vivo, 1,4-Bis(phenylsulfonyl)-1,4-diazepane has been shown to have antitumor activity in mouse xenograft models of human cancer. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has also been shown to have anti-inflammatory activity in a mouse model of acute lung injury.
実験室実験の利点と制限
1,4-Bis(phenylsulfonyl)-1,4-diazepane has several advantages for lab experiments, including its small size, solubility in organic solvents, and potential applications in various fields of scientific research. However, 1,4-Bis(phenylsulfonyl)-1,4-diazepane also has some limitations, including its low yield of synthesis, potential toxicity, and limited availability.
将来の方向性
There are several future directions for research on 1,4-Bis(phenylsulfonyl)-1,4-diazepane, including the design and synthesis of new derivatives with improved properties such as higher potency, selectivity, and solubility. 1,4-Bis(phenylsulfonyl)-1,4-diazepane can also be used as a tool compound to study various biological processes such as DNA synthesis, cell division, and protein synthesis. In addition, 1,4-Bis(phenylsulfonyl)-1,4-diazepane can be used as a building block for the synthesis of functional materials such as polymers, dendrimers, and metal-organic frameworks. Finally, 1,4-Bis(phenylsulfonyl)-1,4-diazepane can be used as a lead compound for the design and synthesis of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.
Conclusion:
In conclusion, 1,4-Bis(phenylsulfonyl)-1,4-diazepane is a promising compound for scientific research with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has been shown to have antiproliferative and anti-inflammatory activity, and it can be used as a tool compound to study various biological processes. However, further research is needed to fully understand the mechanism of action of 1,4-Bis(phenylsulfonyl)-1,4-diazepane and to design and synthesize new derivatives with improved properties.
合成法
The synthesis of 1,4-Bis(phenylsulfonyl)-1,4-diazepane involves a multi-step reaction sequence starting from commercially available starting materials. The first step involves the reaction of 1,4-dibromobutane with sodium azide to give 1,4-diazabutane. The second step involves the reaction of 1,4-diazabutane with p-toluenesulfonyl chloride to give 1-(p-toluenesulfonyl)-4-diazabutane. The final step involves the reaction of 1-(p-toluenesulfonyl)-4-diazabutane with phenyl magnesium bromide to give 1,4-Bis(phenylsulfonyl)-1,4-diazepane. The overall yield of the synthesis is around 20%.
科学的研究の応用
1,4-Bis(phenylsulfonyl)-1,4-diazepane has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, 1,4-Bis(phenylsulfonyl)-1,4-diazepane can be used as a scaffold for the design and synthesis of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has been reported to have antiproliferative activity against human cancer cell lines such as MCF-7, HeLa, and A549. In materials science, 1,4-Bis(phenylsulfonyl)-1,4-diazepane can be used as a building block for the synthesis of functional materials such as polymers, dendrimers, and metal-organic frameworks. In chemical biology, 1,4-Bis(phenylsulfonyl)-1,4-diazepane can be used as a tool compound to study various biological processes such as protein-protein interactions, enzyme activity, and membrane transport.
特性
IUPAC Name |
1,4-bis(benzenesulfonyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c20-24(21,16-8-3-1-4-9-16)18-12-7-13-19(15-14-18)25(22,23)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGCYYIJRZRGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280737 | |
| Record name | 1,4-bis(phenylsulfonyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5451-44-5 | |
| Record name | NSC47972 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC18427 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-bis(phenylsulfonyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



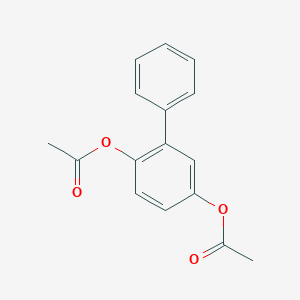
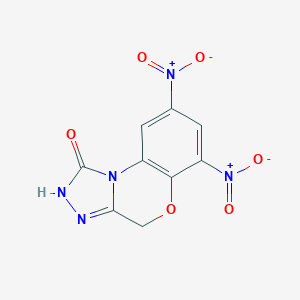
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)
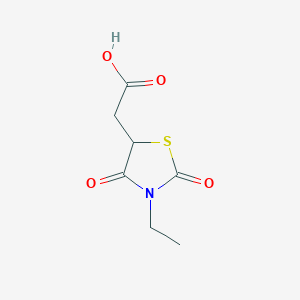



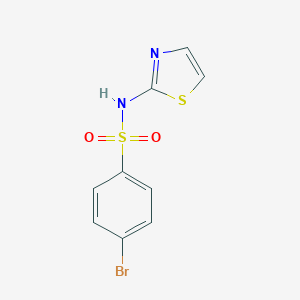
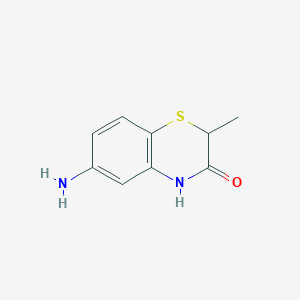
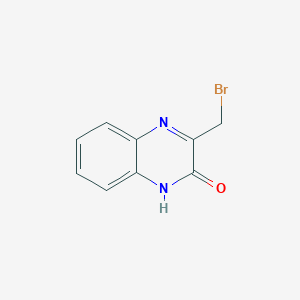
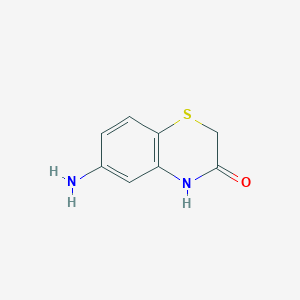
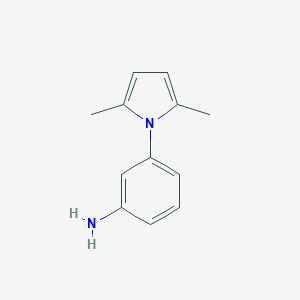
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)
